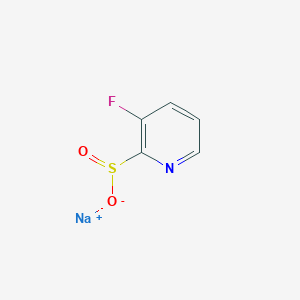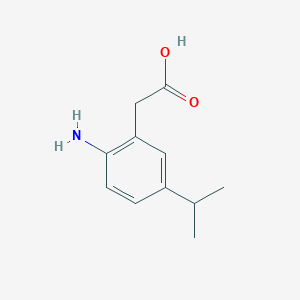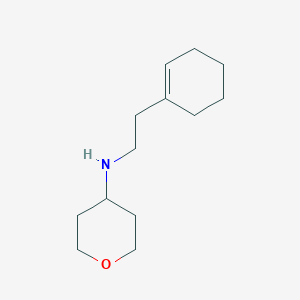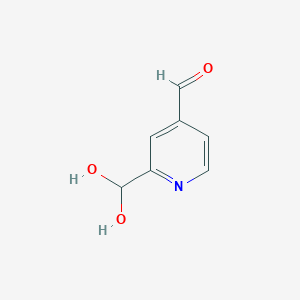
7-Chloroquinazolin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a hydrochloride group enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinazolin-4(3H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzamide and 2-chlorobenzoyl chloride.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with 2-chlorobenzoyl chloride under acidic conditions to form the quinazolinone core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloroquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
7-Chloroquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for bioimaging.
Mecanismo De Acción
The mechanism of action of 7-Chloroquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the chlorine atom.
6-Chloroquinazolin-4(3H)-one: A similar compound with the chlorine atom at the 6th position.
8-Chloroquinazolin-4(3H)-one: A similar compound with the chlorine atom at the 8th position.
Uniqueness
7-Chloroquinazolin-4(3H)-one hydrochloride is unique due to the specific positioning of the chlorine atom, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H6Cl2N2O |
|---|---|
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
7-chloro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,(H,10,11,12);1H |
Clave InChI |
HRZAROINFGPQSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=CNC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



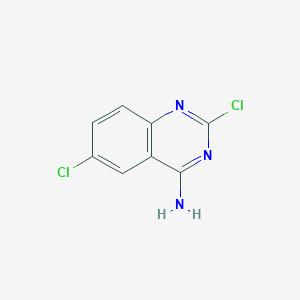

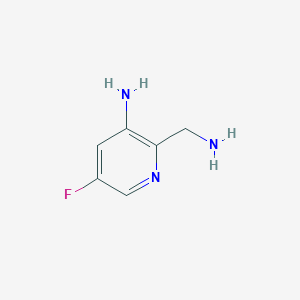
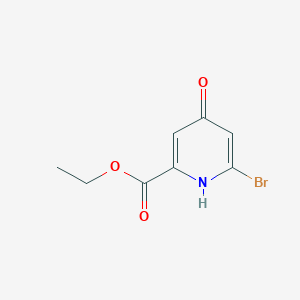
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
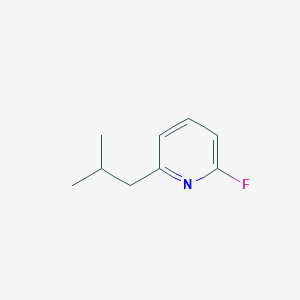

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)

